15,16-Didehydrobuprenorphine
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Overview
Description
15,16-Didehydrobuprenorphine is a synthetic derivative of buprenorphine, an opioid used primarily for pain management and opioid addiction treatment. This compound is characterized by its unique chemical structure, which includes a 6,14-ethenomorphinan skeleton and a 17-(cyclopropylmethyl) group. It is known for its high affinity for opioid receptors, making it a subject of interest in pharmacological research .
Preparation Methods
The synthesis of 15,16-Didehydrobuprenorphine involves several steps, starting from the precursor buprenorphine. The key steps include:
Oxidation: Buprenorphine undergoes oxidation to form the 15,16-didehydro derivative.
Cyclization: The formation of the 6,14-ethenomorphinan skeleton is achieved through cyclization reactions.
Functional Group Modifications: Introduction of the 17-(cyclopropylmethyl) group and other functional groups is carried out under specific reaction conditions.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
15,16-Didehydrobuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially forming new derivatives.
Reduction: Reduction reactions can alter the double bonds in the structure, leading to different analogs.
Substitution: Common reagents such as halogens can be used to substitute specific functional groups in the molecule.
Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
15,16-Didehydrobuprenorphine has several applications in scientific research:
Pharmacology: It is used to study opioid receptor interactions and the development of new analgesics.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with improved efficacy and safety profiles.
Neuroscience: The compound is used to investigate the mechanisms of opioid addiction and pain modulation.
Analytical Chemistry: It serves as a reference standard in various analytical techniques
Mechanism of Action
15,16-Didehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual activity results in analgesic effects while reducing the risk of respiratory depression and other side effects associated with full agonists .
Comparison with Similar Compounds
15,16-Didehydrobuprenorphine is unique compared to other opioid derivatives due to its specific structural modifications. Similar compounds include:
Buprenorphine: The parent compound, used widely in pain management and opioid addiction treatment.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Methadone: A full opioid agonist used for pain relief and opioid addiction treatment
These compounds share some pharmacological properties but differ in their receptor affinities, efficacy, and safety profiles.
Properties
Molecular Formula |
C29H39NO4 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-3,8(20),9,11-tetraen-11-ol |
InChI |
InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,12-13,17,20-21,24,31-32H,6-7,10-11,14-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
InChI Key |
IZSLIBHUFACYPA-IHFGGWKQSA-N |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25C=CN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25C=CN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
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